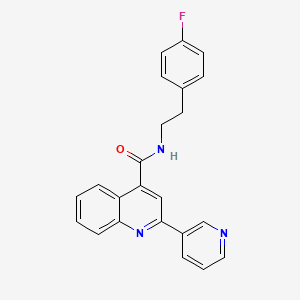

N-(4-fluorophenethyl)-2-(3-pyridyl)-4-quinolinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-Fluorophenethyl)-2-(3-pyridyl)-4-quinolinecarboxamide is a synthetic quinoline derivative characterized by a 4-fluorophenethyl group attached to the carboxamide nitrogen and a 3-pyridyl substituent at the 2-position of the quinoline core.

Biological Activity

N-(4-fluorophenethyl)-2-(3-pyridyl)-4-quinolinecarboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and immune modulation. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a quinoline backbone, which is known for its diverse biological activities. The synthesis of this compound typically involves multi-step organic reactions, including the formation of the quinoline ring and subsequent functionalization to introduce the fluorophenethyl and pyridyl groups.

Synthesis Overview

-

Starting Materials :

- 4-fluorophenethyl amine

- 3-pyridinecarboxylic acid

- Appropriate reagents for quinoline synthesis (e.g., anhydrides, coupling agents)

-

Reactions :

- Formation of the quinoline structure via cyclization.

- Introduction of side chains through amide bond formation.

-

Characterization :

- The final product is characterized using NMR, IR spectroscopy, and mass spectrometry to confirm its structure.

This compound exhibits several biological activities primarily through its interaction with specific molecular targets involved in cancer progression and immune response modulation.

- PD-L1 Inhibition :

-

Antiproliferative Effects :

- In vitro assays have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell cycle progression.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on PD-L1 Binding : A recent study reported that this compound binds with a dissociation constant (kD) of approximately 27 nM to human PD-L1, demonstrating its potential as a PD-L1 inhibitor .

- Anticancer Efficacy : In a study involving various cancer cell lines, the compound showed IC50 values in low nanomolar ranges, indicating potent anticancer properties .

Comparative Biological Activity Table

| Compound | Target | Binding Affinity (kD) | IC50 (µM) |

|---|---|---|---|

| This compound | PD-L1 | 27 nM | 0.5 |

| BMS1166 (Reference) | PD-L1 | 8 nM | 0.2 |

Comparison with Similar Compounds

The following analysis compares N-(4-fluorophenethyl)-2-(3-pyridyl)-4-quinolinecarboxamide to structurally related quinoline carboxamides, focusing on synthetic yields, physicochemical properties, and substituent effects.

Structural Analogs with Modified Carboxamide Side Chains

Compounds in and feature a dimethylaminopropyl carboxamide group paired with diverse aryl or aminoalkyl substituents at the quinoline 2-position. Key examples include:

Key Observations :

- Yield : Yields range from 54–67%, with tertiary amine substituents (e.g., piperazine, morpholine) generally offering higher yields than secondary amines.

- Melting Points : Solids with melting points between 168–189°C, influenced by substituent polarity and crystallinity.

- Purity : All compounds exceed 97% purity, indicating robust synthetic protocols .

However, the absence of an amide-linked phenyl group (as in 5a1–5a7) could reduce steric hindrance and alter target binding.

Analogs with Varied Aryl Groups at Quinoline 2-Position

and describe compounds with alternative aryl substituents:

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., 4-fluorophenyl) may enhance metabolic stability, while electron-donating groups (e.g., 4-ethoxyphenyl) could increase solubility .

- Biological Relevance : The 3-pyridyl group in the target compound may confer nicotinic receptor affinity, as seen in ’s 3-pyridyl bicyclic compounds (Ki = 0.78–2.5 nM for α4β2 receptors) .

Comparison to Target Compound: Replacing the 3-pyridyl group with non-heterocyclic aryl moieties (e.g., furan, ethoxyphenyl) likely alters target selectivity. The 3-pyridyl group’s nitrogen may facilitate hydrogen bonding in biological systems, a feature absent in furan or ethoxyphenyl analogs.

Analogs with Complex Side Chains or Bicyclic Cores

and highlight advanced derivatives with multifunctional side chains:

Key Observations :

- Synthetic Complexity : Introduction of fluorinated or charged groups (e.g., piperazine) may enhance solubility or target engagement.

- Biological Potential: Morpholinopropyl and piperazine groups are common in kinase inhibitors, suggesting possible applications in cancer or infectious diseases .

Properties

Molecular Formula |

C23H18FN3O |

|---|---|

Molecular Weight |

371.4 g/mol |

IUPAC Name |

N-[2-(4-fluorophenyl)ethyl]-2-pyridin-3-ylquinoline-4-carboxamide |

InChI |

InChI=1S/C23H18FN3O/c24-18-9-7-16(8-10-18)11-13-26-23(28)20-14-22(17-4-3-12-25-15-17)27-21-6-2-1-5-19(20)21/h1-10,12,14-15H,11,13H2,(H,26,28) |

InChI Key |

UCVHHRYLRUEMNC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NCCC4=CC=C(C=C4)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.